molecular formula C19H21NO4 B3757765 Ethyl 2-(4-phenoxybutanamido)benzoate

Ethyl 2-(4-phenoxybutanamido)benzoate

Cat. No.: B3757765
M. Wt: 327.4 g/mol
InChI Key: QIWBUWLKWAGRDI-UHFFFAOYSA-N
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Description

Ethyl 2-(4-phenoxybutanamido)benzoate is an organic compound that belongs to the class of esters Esters are characterized by their pleasant odors and are often used in fragrances and flavorings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(4-phenoxybutanamido)benzoate typically involves the esterification of benzoic acid with ethanol in the presence of a catalyst. One common method is the acidic esterification using sulfuric acid as a catalyst. The reaction is carried out by heating benzoic acid and ethanol under reflux conditions, which facilitates the removal of water formed during the reaction .

Industrial Production Methods

In industrial settings, the production of this compound can be optimized by using modified clay as a solid acid catalyst. This method improves the conversion rate and minimizes environmental pollution compared to traditional sulfuric acid catalysis . The reaction mixture is heated under reflux, and the product is purified by distillation.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-phenoxybutanamido)benzoate undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Ethyl 2-(4-phenoxybutanamido)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties.

    Industry: Used in the production of fragrances and flavorings

Mechanism of Action

The mechanism of action of ethyl 2-(4-phenoxybutanamido)benzoate involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites. This interaction can disrupt the normal function of the enzyme, leading to various biological effects .

Comparison with Similar Compounds

Ethyl 2-(4-phenoxybutanamido)benzoate can be compared with other esters such as ethyl benzoate and methyl benzoate. While all these compounds share similar structural features, this compound is unique due to its specific functional groups, which confer distinct chemical and biological properties .

List of Similar Compounds

Properties

IUPAC Name

ethyl 2-(4-phenoxybutanoylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-2-23-19(22)16-11-6-7-12-17(16)20-18(21)13-8-14-24-15-9-4-3-5-10-15/h3-7,9-12H,2,8,13-14H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIWBUWLKWAGRDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)CCCOC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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